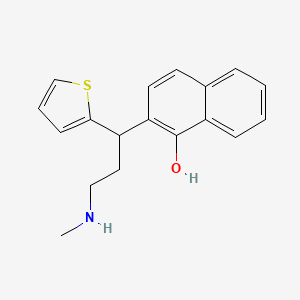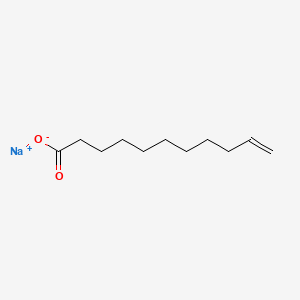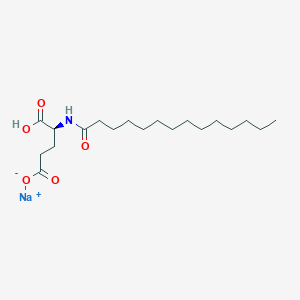
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lithium-Ion Battery Applications
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide can be used in the development of polymer electrolytes for lithium-ion batteries . These electrolytes have several advantages, including easy processability, high safety, good mechanical flexibility, and low weight .
Enhancing Lithium-Metal Battery Longevity
This compound can also play a role in enhancing the longevity of lithium-metal batteries . It can help manage reactions at the lithium anode and stabilize the solid–electrolyte interphase (SEI) through strategic regulation of the electrolyte composition .
Growth Modifier in Metal Organic Chemical Vapor Deposition
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
Ligand in Iridium-Catalyzed Transformations
It is used as a ligand in “one-pot” iridium-catalyzed transformation of alcohols to amides .
Designing Catalysts for Rechargeable Li–CO2 Batteries
This compound can be used in designing catalysts for rechargeable Li–CO2 batteries . It can help in achieving innovative perspectives and critical scientific challenges for the practical application of Li–CO2 batteries .
Development of Solid-State Electrolytes
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide can be used in the development of solid-state electrolytes , a promising family of materials for the next generation of high-energy rechargeable lithium batteries .
Mecanismo De Acción
Mode of Action
LiPC is a highly reactive compound. It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product .
Biochemical Pathways
LiPC serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl . It is used in the iridium-catalyzed transformation of alcohols to amides . Furthermore, it acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide involves the reaction of 2,3,4,5,5-pentamethylcyclopenta-1,3-diene with lithium metal in anhydrous ether.", "Starting Materials": [ "2,3,4,5,5-pentamethylcyclopenta-1,3-diene", "Lithium metal", "Anhydrous ether" ], "Reaction": [ "Add lithium metal to anhydrous ether under nitrogen atmosphere", "Add 2,3,4,5,5-pentamethylcyclopenta-1,3-diene to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the reaction mixture to remove excess lithium metal", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] } | |
Número CAS |
51905-34-1 |
Nombre del producto |
Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide |
Fórmula molecular |
C10H15Li |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
lithium;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.Li/c1-7-6-10(4,5)9(3)8(7)2;/h1-5H3;/q-1;+1 |
Clave InChI |
WCVKNKSHPUJRHX-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=[C-]C(C(=C1C)C)(C)C |
SMILES canónico |
[Li+].CC1=[C-]C(C(=C1C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



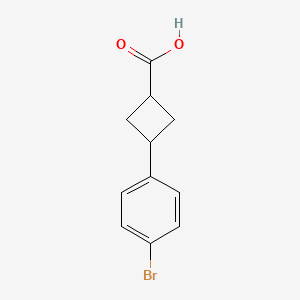
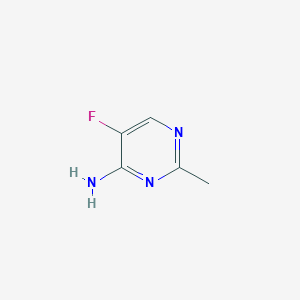


![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)

![(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1592749.png)
